molecular formula C23H26O3 B14339223 (5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate CAS No. 109430-44-6

(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate

Cat. No.: B14339223
CAS No.: 109430-44-6
M. Wt: 350.4 g/mol
InChI Key: YMNSHWAPVHSSOA-KLJZETAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[52102,6]decane-2-carboxylate is a complex organic compound with a unique structure that combines a benzylfuran moiety with a tricyclic decane carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the benzylfuran moiety, followed by the synthesis of the tricyclic decane carboxylate. The final step involves coupling these two components under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. This includes its use as a lead compound in drug discovery and development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Properties

CAS No.

109430-44-6

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate

InChI

InChI=1S/C23H26O3/c24-22(23-10-4-7-21(23)18-8-9-19(23)13-18)26-15-17-12-20(25-14-17)11-16-5-2-1-3-6-16/h1-3,5-6,12,14,18-19,21H,4,7-11,13,15H2/t18-,19+,21+,23+/m0/s1

InChI Key

YMNSHWAPVHSSOA-KLJZETAQSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]3CC[C@H](C3)[C@@]2(C1)C(=O)OCC4=COC(=C4)CC5=CC=CC=C5

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=COC(=C4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.